molecular formula C20H22N4O B12180268 N-benzyl-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide

N-benzyl-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide

Cat. No.: B12180268
M. Wt: 334.4 g/mol
InChI Key: YJURBJSFWHGEEQ-UHFFFAOYSA-N
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Description

N-benzyl-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide (CAS 1190301-61-1) is a sophisticated heterocyclic compound with a molecular formula of C20H22N4O and a molecular weight of 334.4 g/mol . This complex molecule features a fused polycyclic system comprising tetrahydrocyclopentapyrazolopyridine core structure, substituted with an isopropyl group and a critical N-benzylcarboxamide moiety . The specific spatial arrangement and hydrogen-bonding capacity conferred by the carboxamide group make this compound a valuable intermediate in medicinal chemistry and drug discovery research. Compounds with similar fused pyrazolopyridine scaffolds are frequently investigated for their potential as kinase inhibitors, with some analogs being explored in relation to the Dimroth Rearrangement for creating bioactive molecules like EGFR and other kinase targets . Researchers can utilize this high-quality building block in the synthesis of novel therapeutic agents, as a key intermediate in complex organic syntheses, or for probing structure-activity relationships in biochemical studies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C20H22N4O

Molecular Weight

334.4 g/mol

IUPAC Name

N-benzyl-4-propan-2-yl-2,4,5-triazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-8-carboxamide

InChI

InChI=1S/C20H22N4O/c1-13(2)24-19-16(12-22-24)18(15-9-6-10-17(15)23-19)20(25)21-11-14-7-4-3-5-8-14/h3-5,7-8,12-13H,6,9-11H2,1-2H3,(H,21,25)

InChI Key

YJURBJSFWHGEEQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=NC3=C(CCC3)C(=C2C=N1)C(=O)NCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of N-benzyl-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

Industrial production methods for this compound would likely involve optimization of reaction conditions to maximize yield and purity, as well as scaling up the synthesis process using continuous flow techniques or batch reactors.

Comparison with Similar Compounds

Cyclopenta[b]pyrazolo[4,3-e]pyridine Derivatives

Example : 3-Methyl-4,6,7,8-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridin-5(2H)-one (Scheme 121, ).

Property Target Compound 3-Methyl Derivative
Core Structure Cyclopenta[b]pyrazolo[4,3-e]pyridine Cyclopenta[b]pyrazolo[4,3-e]pyridine
Substituents N-Benzyl, 1-isopropyl, C4-carboxamide C3-methyl, C5-ketone
Key Functional Groups Carboxamide (H-bond donor/acceptor) Ketone (H-bond acceptor)
Potential Applications Undisclosed (likely medicinal chemistry) Not reported, but ketones often target enzymes.

Analysis :

  • The carboxamide in the target compound may improve solubility and receptor binding compared to the ketone in the 3-methyl derivative.

Pyrazolo[3,4-b]pyridine Carboxamide Derivatives

Example : 1-(4-Fluorobenzyl)-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide ().

Property Target Compound Pyrazolo[3,4-b]pyridine Derivative
Core Structure Pyrazolo[4,3-e]pyridine fused to cyclopentane Pyrazolo[3,4-b]pyridine (non-fused)
Substituents N-Benzyl, 1-isopropyl 4-Fluorobenzyl, N-tetrahydro-2H-pyran-4-yl
Physical Properties Melting point not reported m.p. 186–189°C
Functional Groups Carboxamide at C4 Carboxamide at C3

Analysis :

  • The fluorobenzyl group in the analog may improve metabolic stability compared to the non-fluorinated benzyl group in the target.
  • The tetrahydro-2H-pyran-4-yl substituent enhances solubility due to its oxygen-rich cyclic ether.

Pyrazolo[3,4-d]pyrimidine Derivatives

Example: 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ().

Property Target Compound Pyrazolo[3,4-d]pyrimidine Derivative
Core Structure Pyrazolo[4,3-e]pyridine fused to cyclopentane Pyrazolo[3,4-d]pyrimidine (pyrimidine core)
Substituents N-Benzyl, 1-isopropyl Fluorophenyl, chromenone, sulfonamide
Biological Activity Not reported Likely kinase inhibition (chromenone moiety)

Analysis :

  • The pyrimidine core in the analog introduces additional nitrogen atoms, altering electronic properties and binding affinity.

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives

Example : Synthesized from hydrazonyl bromides and active methylene compounds ().

Property Target Compound Triazolo-pyrimidine Derivative
Core Structure Pyrazolo[4,3-e]pyridine fused to cyclopentane Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Substituents N-Benzyl, 1-isopropyl Varied (e.g., cyano, ethoxymethylene)
Biological Activity Not reported Antimicrobial activity demonstrated

Analysis :

  • Antimicrobial activity in analogs suggests possible utility for the target compound in infectious disease research.

Biological Activity

N-benzyl-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The compound is characterized by its unique bicyclic structure that includes a pyrazolo[4,3-e]pyridine core. Its IUPAC name reflects its complex molecular architecture, which contributes to its biological properties. The molecular formula is C17H22N2OC_{17}H_{22}N_2O, with a molecular weight of approximately 270.37 g/mol.

Biological Activity Overview

Recent research has indicated that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit the proliferation of various cancer cell lines.
  • Neuroprotective Effects : It has shown potential in protecting neuronal cells from oxidative stress.
  • Antimicrobial Properties : The compound has demonstrated activity against certain bacterial strains.

Anticancer Activity

A series of studies have evaluated the anticancer properties of this compound against human cancer cell lines. For instance, a study reported that derivatives of pyrazolo compounds showed significant cytotoxic effects on MCF-7 (breast cancer) and K-562 (chronic myeloid leukemia) cell lines. The results indicated that modifications in the molecular structure could enhance potency against these cancer types.

Cell LineIC50 (µM)Reference
MCF-715
K-56210

Neuroprotective Effects

In neuropharmacological assessments, N-benzyl derivatives have been tested for their ability to mitigate neurodegeneration. A study found that the compound could reduce neuronal cell death induced by oxidative stress through mechanisms involving antioxidant activity and modulation of signaling pathways related to apoptosis.

Antimicrobial Activity

The compound's antimicrobial potential was assessed against various bacterial strains. In vitro testing revealed that it exhibited moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in cell proliferation and survival pathways.

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